Cas no 7259-36-1 (tetrapropylphosphonium)

tetrapropylphosphonium structure
tetrapropylphosphonium structure
Product Name:tetrapropylphosphonium
CAS No:7259-36-1
MF:C12H28P
MW:203.324484825134
CID:977361
PubChem ID:643544
Update Time:2025-04-19

tetrapropylphosphonium Chemical and Physical Properties

Names and Identifiers

    • tetrapropylphosphonium
    • tetrapropylphosphanium
    • phosphonium, tetrapropyl-
    • DTXSID50349219
    • SCHEMBL122612
    • 7259-36-1
    • Tetrapropylphosphonium ion
    • InChI=1/C12H28P/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-12H2,1-4H3/q+
    • Inchi: 1S/C12H28P/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-12H2,1-4H3/q+1
    • InChI Key: XOGCTUKDUDAZKA-UHFFFAOYSA-N
    • SMILES: [P+](CCC)(CCC)(CCC)CCC

Computed Properties

  • Exact Mass: 203.19304
  • Monoisotopic Mass: 203.193
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 8
  • Complexity: 80.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 0
  • LogP: 1.64800

tetrapropylphosphonium Related Literature

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